molecular formula C22H30N2O4S B4296454 N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzamide

N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzamide

Cat. No. B4296454
M. Wt: 418.6 g/mol
InChI Key: XNDMBFKCZXWNFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzamide, also known as Amsacrine, is a synthetic compound that has been extensively studied for its anti-cancer properties. It is a member of the anthracenedione family of compounds and has been shown to have potent cytotoxic effects against a variety of cancer cell lines.

Mechanism of Action

N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzamide exerts its anti-cancer effects through multiple mechanisms, including inhibition of topoisomerase II, induction of DNA damage, and activation of apoptosis pathways. It has also been shown to inhibit the activity of P-glycoprotein, a drug efflux pump that can reduce the effectiveness of chemotherapy.
Biochemical and physiological effects:
N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzamide has been shown to have potent cytotoxic effects against cancer cells, but it can also cause side effects such as myelosuppression, nausea, and vomiting. It has also been associated with the development of secondary malignancies, particularly acute myeloid leukemia.

Advantages and Limitations for Lab Experiments

N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzamide has been widely used in laboratory experiments to study its anti-cancer properties and mechanisms of action. Its potent cytotoxic effects make it a valuable tool for studying cancer cell biology. However, its side effects and potential for causing secondary malignancies limit its use in clinical settings.

Future Directions

There are several areas of future research that could further our understanding of N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzamide and its potential as an anti-cancer therapy. These include:
1. Development of more selective topoisomerase II inhibitors that have fewer side effects and lower risk of secondary malignancies.
2. Investigation of the mechanisms of resistance to N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzamide and other topoisomerase II inhibitors, with the goal of developing strategies to overcome resistance.
3. Exploration of combination therapies that include N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzamide and other anti-cancer agents, with the goal of improving efficacy and reducing side effects.
4. Development of novel drug delivery systems that can improve the bioavailability and targeting of N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzamide to cancer cells.
In conclusion, N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzamide is a synthetic compound that has shown potent anti-cancer effects through inhibition of topoisomerase II and induction of DNA damage. While it has limitations in clinical use due to side effects and risk of secondary malignancies, it remains a valuable tool for studying cancer cell biology and identifying potential new therapies. Future research in this area will be critical for improving our understanding of N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzamide and its potential as an anti-cancer therapy.

Scientific Research Applications

N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzamide has been extensively studied for its anti-cancer properties and has shown efficacy in the treatment of a variety of cancers, including leukemia, lymphoma, and solid tumors. It has been shown to inhibit topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzamide causes DNA damage and ultimately leads to cell death.

properties

IUPAC Name

N-(1-adamantylmethyl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4S/c25-21(23-15-22-12-16-9-17(13-22)11-18(10-16)14-22)19-1-3-20(4-2-19)29(26,27)24-5-7-28-8-6-24/h1-4,16-18H,5-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDMBFKCZXWNFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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